

Introduction: The Emergence of ω -Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-Hydroxyoctanoic acid

CAS No.: 64165-18-0

Cat. No.: B1233191

[Get Quote](#)

Hydroxy fatty acids (HFAs) are a versatile class of molecules that have garnered significant interest across the chemical, pharmaceutical, and materials science sectors. Their bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes them ideal building blocks for a range of applications, from the synthesis of specialty polymers and lactones to their use as chiral synthons in drug development.^[1] Among these, medium-chain ω -hydroxy fatty acids represent a particularly valuable subset. This guide provides a detailed technical overview of **6-hydroxyoctanoic acid**, a C8 ω -1 hydroxy fatty acid, focusing on the innovative biocatalytic and synthetic methodologies that have enabled its production and the analytical techniques required for its robust characterization. While traditionally overshadowed by its C6 counterpart (6-hydroxyhexanoic acid), recent advancements in biotechnology have brought **6-hydroxyoctanoic acid** to the forefront as a target molecule with unique potential.

Part 1: Discovery Through Biocatalysis: Shifting from Extraction to Biosynthesis

The "discovery" of many specialty chemicals like **6-hydroxyoctanoic acid** in the modern era is less about isolation from a previously unknown natural source and more about the targeted development of biocatalytic systems capable of producing them. The primary routes to

obtaining this molecule have been through the enzymatic hydroxylation of fatty acid precursors or the engineered de novo biosynthesis in microbial hosts.

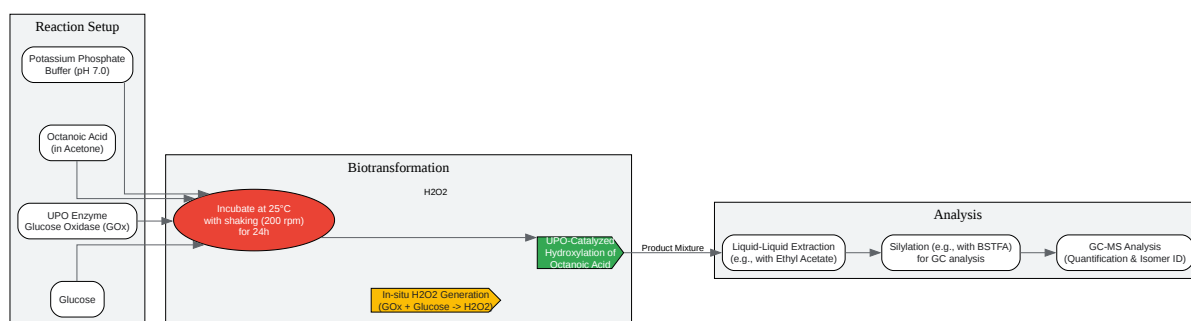
Enzymatic Hydroxylation of Octanoic Acid

A significant breakthrough in the targeted synthesis of hydroxyoctanoic acids has come from the application of unspecific peroxygenases (UPOs). These enzymes are capable of hydroxylating the C-H bonds of saturated fatty acids with remarkable regioselectivity.^{[2][3]} This approach represents a powerful method for generating specific isomers of hydroxyoctanoic acid that are challenging to produce via traditional chemical synthesis.

The causality behind this choice of methodology lies in the enzyme's ability to overcome the chemical inertness of the aliphatic carbon chain. Researchers at the University of Groningen and associated institutions demonstrated that UPOs from *Daldinia caldariensis* (DcaUPO) and *Hypoxylon* sp. (HspUPO) exhibit a high preference for hydroxylating the C4 and C5 positions of octanoic acid.^[3] However, the UPO from *Talaromyces rugulosus* (TruUPO) showed a broader regioselectivity, yielding a more diverse mixture of products including 3-, 7-, and the target **6-hydroxyoctanoic acid**.^[3]

Experimental Workflow: UPO-Catalyzed Hydroxylation

The workflow is designed as a self-validating system where product formation is directly correlated with enzymatic activity and can be monitored over time.



[Click to download full resolution via product page](#)

Caption: Workflow for UPO-catalyzed hydroxylation of octanoic acid.

Quantitative Data: Regioselectivity of UPOs on Octanoic Acid

The distribution of hydroxylated products is highly dependent on the specific enzyme used, highlighting the importance of enzyme selection for targeting a desired isomer.

Enzyme Source	3-OH (%)	4-OH (%)	5-OH (%)	6-OH (%)	7-OH (%)	Reference
Daldinia caldariensis (DcaUPO)	3	78	17	1	1	[3]
Hypoxylon sp. (HspUPO)	8	61	17	3	10	[3]
Talaromyces rugulosus (TruUPO)	20	47	14	3	14	[3]

Table 1: Regioselectivity of various Unspecific Peroxygenases (UPOs) in the hydroxylation of octanoic acid. The data shows the percentage distribution of different hydroxyoctanoic acid isomers produced.

Protocol 1: Isolation and Characterization from UPO Biotransformation

This protocol details the steps for extracting and identifying **6-hydroxyoctanoic acid** from the enzymatic reaction mixture.

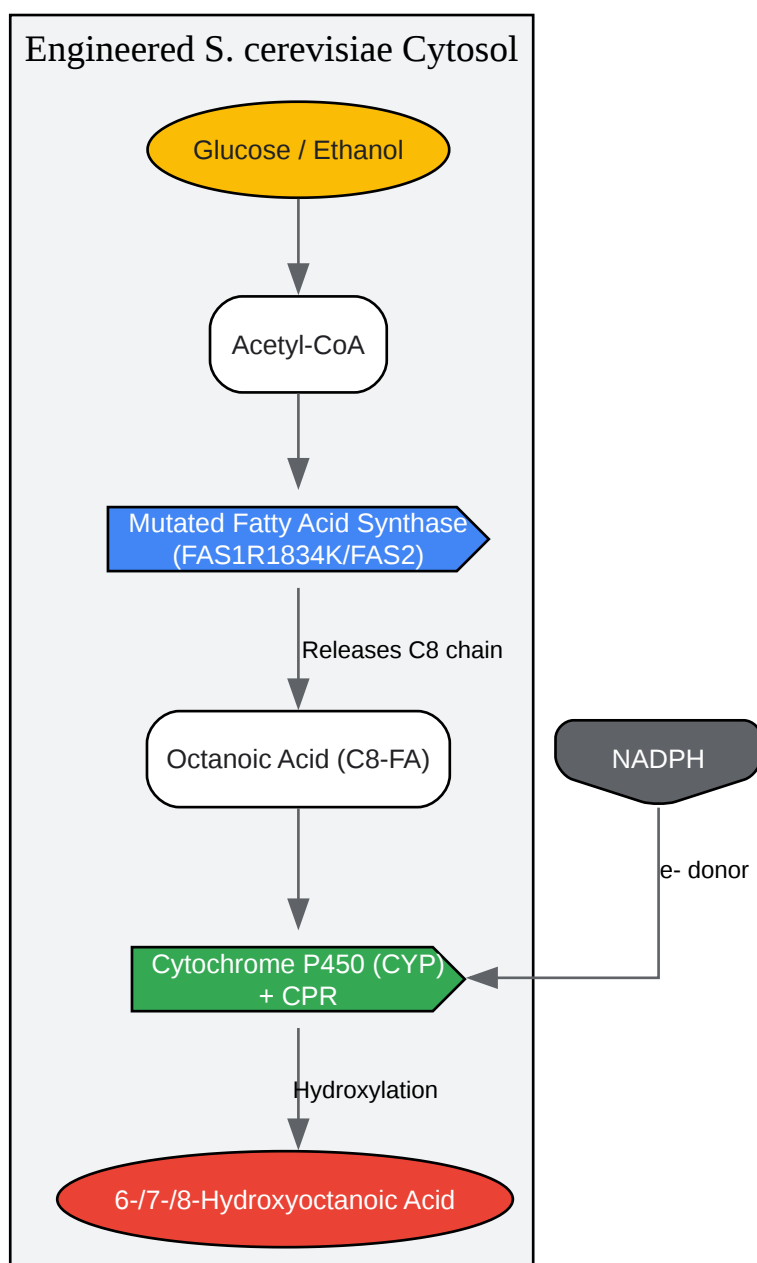
- Reaction Quenching & Extraction:
 - Acidify the 10 mL reaction mixture to pH 2-3 using 2M HCl to protonate the carboxylic acids.
 - Perform a liquid-liquid extraction by adding 10 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging (e.g., 4000 x g for 10 min) to separate the phases.
 - Collect the organic (top) layer. Repeat the extraction on the aqueous layer twice more with 10 mL of ethyl acetate.
 - Pool the organic extracts and dry over anhydrous sodium sulfate.
- Solvent Removal & Derivatization:
 - Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
 - For GC-MS analysis, derivatize the dried residue. Add 100 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 μ L of pyridine.
 - Seal the vial and heat at 70°C for 1 hour to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters.
- GC-MS Analysis:
 - Inject 1 μ L of the derivatized sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).
 - Use a non-polar column (e.g., VF-1ms or equivalent).
 - Employ a temperature gradient, for example, starting at 50°C and ramping to 250°C at 20°C/min.[4]

- Identify the **6-hydroxyoctanoic acid**-TMS derivative peak by its retention time and comparison of its mass spectrum to known standards or spectral libraries.

Part 2: De Novo Biosynthesis in Engineered *Saccharomyces cerevisiae*

A landmark achievement in the field is the construction of a complete biosynthetic pathway for the de novo production of 8-hydroxyoctanoic acid from simple carbon sources like glucose or ethanol in *Saccharomyces cerevisiae*.^[5] This work provides a proof-of-principle for producing ω -hydroxy fatty acids without the need for expensive fatty acid precursors.

The core of this strategy involves redirecting the yeast's native fatty acid synthesis machinery. A key mutation (R1834K) in the fatty acid synthase enzyme (FAS1) was introduced to promote the release of medium-chain fatty acids, specifically octanoic acid (C8-FA).^[5] Subsequently, a cytochrome P450 monooxygenase (CYP) and a corresponding cytochrome P450 reductase (CPR) were co-expressed to perform the terminal (ω) or sub-terminal (ω -1, ω -2) hydroxylation of the newly synthesized octanoic acid.



[Click to download full resolution via product page](#)

Caption: De novo biosynthesis pathway for hydroxyoctanoic acids in yeast.

Protocol 2: High-Cell-Density Bioconversion and Product Isolation

This protocol is adapted from the methodology for producing and isolating hydroxyoctanoic acids from engineered yeast cultures.[5]

- Cultivation and Induction:
 - Grow the engineered *S. cerevisiae* strain in a rich medium (e.g., YP medium with 2% glucose) to establish a pre-culture.
 - Inoculate the main culture in YP medium containing 100 mM potassium phosphate buffer (pH 6.5) and the chosen carbon source (e.g., 2% ethanol + 2% glycerol) to a high starting optical density (OD₆₀₀ of 8-10).
 - For enhanced CYP activity, supplement the medium with heme precursors like 5-aminolevulinic acid (ALA) (300 µg/L) and hemin (50 µg/L).[5]
 - Incubate at 30°C with vigorous shaking (180 rpm) for up to 120 hours.
- Sample Preparation and Extraction:
 - Collect 1 mL of the culture broth.
 - Centrifuge to separate the supernatant from the cell pellet.
 - Transfer the supernatant to a new tube. Acidify to pH 2-3 with 2M HCl.
 - Add an internal standard (e.g., a C9 or C11 fatty acid) for quantification.
 - Perform liquid-liquid extraction three times with equal volumes of ethyl acetate.
- Purification and Analysis:
 - Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
 - Derivatize the sample using BSTFA as described in Protocol 1.
 - Analyze by GC-MS to identify and quantify octanoic acid and its hydroxylated isomers.

Quantitative Data: Product Titer from Engineered Yeast

The choice of carbon source and supplementation with cofactors like hemin were found to be critical for maximizing product yield.

Carbon Source	Hemin Supplementation	8-OH-C8 Titer (mg/L)	7-OH-C8 Titer (mg/L)	6-OH-C8 Titer (mg/L)	Reference
Glucose (2%)	No	~0.5	~0.3	~0.1	[5]
Ethanol (2%) + Glycerol (2%)	No	~2.0	~1.0	~0.4	[5]
Ethanol (2%) + Glycerol (2%)	Yes	~4.5	~2.5	~0.8	[5]

Table 2:
 Extracellular titers of hydroxyoctanoic acid (C8-HyFA) isomers produced by engineered *S. cerevisiae* strain SHY34 after 120 hours of cultivation. Data is estimated from published figures.

Part 3: Characterization and Analytical Validation

Unambiguous identification and quantification of **6-hydroxyoctanoic acid** require robust analytical techniques. The self-validating nature of these protocols relies on consistent and reproducible characterization data.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying fatty acid isomers after derivatization (e.g., silylation). The mass spectrum provides a molecular fingerprint, while the retention time allows for separation from other isomers.[3][4]
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for quantification without derivatization. A reversed-phase C18 column with a UV detector (after conversion to a chromophore) or an evaporative light scattering detector (ELSD) can be effective.[6] Ion-exclusion chromatography is another powerful HPLC technique for separating organic acids.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For purified samples, ^1H and ^{13}C NMR spectroscopy provides definitive structural confirmation. The chemical shifts and splitting patterns of the protons and carbons adjacent to the hydroxyl and carboxyl groups confirm the isomer's identity.

Summary of Analytical Data

Property	Value/Description	Source
Molecular Formula	C ₈ H ₁₆ O ₃	[7]
Molecular Weight	160.21 g/mol	[7]
IUPAC Name	6-hydroxyoctanoic acid	[7]
InChIKey	BUKOWKOPJSGGQK-UHFFFAOYSA-N	[8]
Predicted ¹ H NMR	Signals expected for CH ₃ , multiple CH ₂ , a CH(OH) group, and a COOH proton. The methine proton (CHOH) at C6 would appear as a multiplet.	N/A
Predicted ¹³ C NMR	Eight distinct carbon signals, including a carbonyl carbon (~179 ppm), a hydroxylated methine carbon (~68-72 ppm), and aliphatic carbons.	N/A
Mass Spectrum (TMS)	Characteristic fragments resulting from cleavage alpha to the silylated hydroxyl and carboxyl groups.	N/A

Conclusion and Future Outlook

The discovery and isolation of **6-hydroxyoctanoic acid** have transitioned from speculative chemical synthesis to targeted, sustainable production via advanced biocatalysis. The methodologies detailed in this guide, from the regioselective hydroxylation by novel peroxygenases to the complete de novo biosynthesis in an engineered microbial host, underscore the power of modern biotechnology. These approaches not only provide access to this valuable molecule but also offer a blueprint for the production of other tailored hydroxy fatty acids. For researchers and drug development professionals, these robust and increasingly scalable methods open the door to utilizing **6-hydroxyoctanoic acid** as a key intermediate in the synthesis of complex molecules, biodegradable polymers, and novel therapeutic agents.

Future work will likely focus on optimizing enzyme performance, improving microbial strain productivity to achieve industrial-scale titers, and exploring the unique properties of polymers and other materials derived from this specific ω -1 hydroxy fatty acid.

References

- Pyo, S.-H., Park, J. H., Srebny, V., & Hatti-Kaul, R. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ϵ -caprolone by integrating bio- and chemical catalysis. *Green Chemistry*, 22(14), 4595-4604. [\[Link\]](#)
- Singh, A., & Kad, G. L. (1998). A novel enantiospecific synthesis of (S)-(-)-methyl 6,8-dihydroxyoctanoate, a precursor of (R)-(+)- α -lipoic acid. *Journal of the Chemical Society, Perkin Transactions 1*, (10), 1693-1696. [\[Link\]](#)
- Zhang, Y., Wang, F., & Liu, R. (2017). The Synthesis of Sn-Containing Silicates Coated with Binaphthol and Their Specific Application for Catalytic Synthesis of 6-Hydroxyhexanoic Acid and Cyclohexylformate through Baeyer-Villiger Oxidation. *Catalysts*, 7(12), 375. [\[Link\]](#)
- Pyo, S.-H., Park, J. H., Srebny, V., & Hatti-Kaul, R. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ϵ -caprolactone by integrating bio- and chemical catalysis. *Green Chemistry*. [\[Link\]](#)
- van Oosterwijk, N., et al. (2023). Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. *Organic Letters*, 25(27), 5030–5035. [\[Link\]](#)
- van Oosterwijk, N., et al. (2023). Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. ACS Publications. [\[Link\]](#)
- Human Metabolome Database. (n.d.). 7-Hydroxyoctanoic acid (HMDB0000486). HMDB. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **6-Hydroxyoctanoic acid**. PubChem Compound Database. [\[Link\]](#)
- Schlamann, W., & Klauke, E. (1985). Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.

- Pyo, S.-H., et al. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ϵ -caprolactone by integrating bio- and chemical catalysis. ResearchGate. [\[Link\]](#)
- Hassing, E.-J., et al. (2019). De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in *Saccharomyces cerevisiae*. *Metabolic Engineering Communications*, 9, e00101. [\[Link\]](#)
- FooDB. (2011). 6-Hydroxyhexanoic acid (FDB029184). FooDB. [\[Link\]](#)
- Luy, B., et al. (2011). Method for producing 6-hydroxy hexanoic acid esters.
- Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [\[Link\]](#)
- PubChemLite. (n.d.). **6-hydroxyoctanoic acid** (C8H16O3). PubChemLite. [\[Link\]](#)
- Calvo, C., et al. (2023). Harnessing the Potential of Biosurfactants for Biomedical and Pharmaceutical Applications. *Pharmaceutics*, 15(8), 2156. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. mdpi.com \[mdpi.com\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. rsc.org \[rsc.org\]](#)
- [5. De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in *Saccharomyces cerevisiae* - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [6. shimadzu.com \[shimadzu.com\]](https://www.shimadzu.com)
- [7. 6-Hydroxyoctanoic acid | C₈H₁₆O₃ | CID 5282896 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [8. PubChemLite - 6-hydroxyoctanoic acid \(C₈H₁₆O₃\) \[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
- To cite this document: BenchChem. [Introduction: The Emergence of ω -Hydroxy Fatty Acids]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233191/docs#introduction-the-emergence-of-hydroxy-fatty-acids\]](https://www.benchchem.com/product/b1233191/docs#introduction-the-emergence-of-hydroxy-fatty-acids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

